Home > Products > Screening Compounds P127157 > 6alpha-Hydroxyestriol
6alpha-Hydroxyestriol - 7291-49-8

6alpha-Hydroxyestriol

Catalog Number: EVT-3316174
CAS Number: 7291-49-8
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6α-Hydroxyestriol, also known as estetrol or E4, is a natural estrogen steroid primarily produced by the fetal liver during human pregnancy. [, ] While other estrogens like estradiol, estrone, and estriol are present in non-pregnant females, 6α-Hydroxyestriol is unique to pregnancy, specifically originating from the fetal compartment. [, ] This characteristic makes 6α-Hydroxyestriol a valuable biomarker for monitoring fetal well-being during pregnancy. [] Its presence in maternal plasma and urine can be quantified to assess fetal health and viability. [, ] Research indicates that 6α-Hydroxyestriol levels in maternal plasma during the third trimester range from 1.0-4.0 ng/ml. []

Estradiol (17β-Estradiol)

Relevance: Estradiol serves as a precursor to 6α-hydroxyestriol through metabolic pathways. Studies using radiolabeled estradiol have demonstrated its conversion to 6α-hydroxyestriol, highlighting their direct metabolic relationship [, ].

Estriol

Relevance: Like estradiol, estriol is metabolized to 6α-hydroxyestriol in the body. Research has shown that administration of radiolabeled estriol leads to the formation of radiolabeled 6α-hydroxyestriol, indicating a precursor-product relationship [, ].

15α-Hydroxyestriol Glucuronide

Relevance: This compound represents the primary excretion form of 6α-hydroxyestriol. Studies show that after administering labeled 6α-hydroxyestriol, the majority is recovered in urine as the glucuronide conjugate [, ]. This highlights the metabolic fate of 6α-hydroxyestriol.

4-Hydroxyestriol

Relevance: This compound, along with 6α-hydroxyestriol, exemplifies the diverse metabolic pathways of estrogens in the body. Both compounds are formed through hydroxylation reactions at different positions on the estriol molecule, showcasing the complexity of estrogen metabolism .

Source and Classification

6alpha-Hydroxyestriol is synthesized in the body as a result of the metabolism of estrogens. It can be produced from estrone or estradiol through hydroxylation processes facilitated by cytochrome P450 enzymes. This compound belongs to the class of hydroxysteroids, which are characterized by the presence of hydroxyl groups attached to steroid structures. The specific classification as a steroidal estrogen highlights its importance in reproductive physiology and hormonal regulation.

Synthesis Analysis

The synthesis of 6alpha-Hydroxyestriol involves several key steps, typically starting from estrone or estradiol. The hydroxylation at the 6alpha position is achieved using specific oxidizing agents and catalysts under controlled conditions.

Methods of Synthesis

  1. Starting Materials: The synthesis often begins with estrone or estradiol.
  2. Hydroxylation Reaction:
    • Enzymatic Method: Utilizes cytochrome P450 enzymes to facilitate hydroxylation at the 6alpha position.
    • Chemical Method: Involves using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  3. Reaction Conditions:
    • Temperature: Typically maintained between 0-30°C to prevent degradation.
    • pH: Controlled to optimize enzyme activity (for enzymatic methods) or to stabilize reactants (for chemical methods).

Industrial Production

In an industrial context, biotechnological approaches are preferred for synthesizing 6alpha-Hydroxyestriol due to their efficiency and selectivity. Microbial fermentation systems can be employed to produce this compound with minimal by-products.

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxyestriol can be described as follows:

  • Molecular Formula: C18H24O3
  • Molecular Weight: 288.39 g/mol
  • Structural Features:
    • A steroid nucleus consisting of four fused rings (three cyclohexane rings and one cyclopentane ring).
    • A hydroxyl (-OH) group at the 6alpha position.
Chemical Reactions Analysis

6alpha-Hydroxyestriol participates in various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: Can be converted into other hydroxylated metabolites.
  2. Reduction: Formation of less oxidized derivatives, such as diols.
  3. Substitution: Replacement of functional groups at specific positions on the steroid framework.

Common Reagents and Conditions

  • Oxidizing Agents: Cytochrome P450 enzymes, potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Catalysts: Palladium on carbon for hydrogenation reactions.

These reactions are crucial for understanding the metabolic pathways involving this compound and its derivatives.

Mechanism of Action

The mechanism of action for 6alpha-Hydroxyestriol primarily involves its interaction with estrogen receptors, specifically estrogen receptor alpha and beta.

Target of Action

  • Estrogen Receptors: Binds to estrogen receptors, inducing conformational changes that influence gene transcription related to cell growth, differentiation, and reproductive processes.

Biochemical Pathways

The compound affects pathways regulated by estrogens, including:

  • Cell proliferation in estrogen-sensitive tissues (e.g., breast and uterus).
  • Regulation of the menstrual cycle and reproductive development.

Pharmacokinetics

6alpha-Hydroxyestriol is metabolized mainly in the liver and excreted via the kidneys, similar to other estrogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6alpha-Hydroxyestriol are significant for its biological activity:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 180°C.

These properties influence its stability, bioavailability, and interactions within biological systems.

Applications

6alpha-Hydroxyestriol has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential therapeutic uses in hormone replacement therapies due to its estrogenic activity.
  2. Endocrinology Studies: Used in research exploring estrogen metabolism and receptor interactions.
  3. Biochemical Assays: Employed in assays assessing estrogen receptor binding affinities and biological activities compared to other estrogens.
Introduction to Endogenous Estrogen Metabolite Research

Endogenous estrogen metabolites represent a complex network of hormonally active and inactive molecules derived from parent estrogens (estrone, estradiol, and estriol) through phase I and II metabolic reactions. Among these metabolites, hydroxylated derivatives—particularly those modified at distinct carbon positions—demonstrate unique biological activities and pathophysiological significance. Research into these compounds has evolved beyond cataloging metabolic byproducts to understanding their roles as dynamic modulators of endocrine signaling, cellular proliferation, and disease susceptibility [3] [7]. The structural diversity of estrogen metabolites arises from tissue-specific enzymatic activities and positional isomerism, creating a nuanced biochemical landscape where subtle molecular variations translate to significant functional consequences. Minor metabolites like 6α-hydroxyestriol (CAS 7291-49-8) exemplify this complexity, serving as focal points for investigating metabolic pathway dysregulation in conditions ranging from breast cancer to hepatic disorders [2] [6].

Significance of Hydroxylated Estrogen Derivatives in Endocrine Physiology

Hydroxylated estrogen derivatives function as critical modulators of estrogenic activity through receptor interactions and metabolic feedback mechanisms. The position of hydroxylation dictates their bioactivity:

  • 2-Hydroxylated metabolites (e.g., 2-hydroxyestrone) exhibit weak estrogenic and anti-estrogenic properties due to rapid methylation and clearance [2].
  • 4-Hydroxylated metabolites form reactive quinones capable of DNA damage, linking them to oncogenesis [4].
  • 16α-Hydroxylated derivatives (e.g., 16α-hydroxyestrone) act as potent agonists at estrogen receptors, promoting cellular proliferation in hormone-responsive tissues [2].
  • 6α-Hydroxylated estrogens like 6α-hydroxyestriol demonstrate intermediate bioactivity and serve as markers for hepatic cytochrome P450 activity (notably CYP3A4), reflecting the liver’s central role in estrogen homeostasis [3] [9].

The metabolic fates of these derivatives are physiologically pivotal. Hepatic phase I hydroxylation is succeeded by phase II conjugation—glucuronidation, sulfation, or methylation—which determines excretion efficiency via renal or biliary routes. Disruptions in this cascade, such as impaired glucuronidation by UDP-glucuronosyltransferases (UGTs), can elevate circulating levels of bioactive metabolites. For example, 16α-hydroxyestrone’s association with breast cancer risk underscores the pathological potential of hydroxylation imbalances, particularly when conjugation mechanisms are overwhelmed [2] [6].

Table 1: Functional Classification of Key Hydroxylated Estrogen Metabolites

MetaboliteHydroxylation PositionBiological ActivityPrimary Metabolic Fate
2-HydroxyestroneC2Weak anti-estrogenicMethylation → Urinary excretion
4-HydroxyestroneC4Pro-oxidant/GenotoxicGlucuronidation → Biliary clearance
16α-HydroxyestroneC16αPotent estrogenic agonistSulfation → Renal excretion
6α-HydroxyestriolC6αModerate estrogenicityGlucuronidation → Biliary excretion
6α-HydroxyestradiolC6αLigand for hepatic receptorsGlucuronidation → Enterohepatic recirculation

Positional Isomerism in Estrogen Metabolism: 6α-Hydroxyestriol in Context

Positional isomerism in estrogen hydroxylation creates metabolites with distinct stereochemical properties and bioactivity profiles. The C6α configuration—exemplified by 6α-hydroxyestriol—contrasts sharply with C6β isomers in three-dimensional orientation, influencing receptor binding avidity and metabolic stability. Key structural and functional differentiators include:

  • Stereochemical Constraints: The α-orientation of the C6 hydroxyl group in 6α-hydroxyestriol projects axially in the steroid ring system, reducing accessibility to estrogen receptor ligand-binding domains compared to planar 16α-hydroxylated isomers. This decreases its transcriptional potency while allowing selective interactions with hepatic detoxification enzymes [4] [9].
  • Metabolic Precursors: 6α-Hydroxyestriol (molecular formula C₁₈H₂₄O₄, MW 304.38 g/mol) derives from estriol via CYP3A4/5-mediated hydroxylation, distinguishing it from 2- and 4-hydroxylation pathways catalyzed by CYP1A1/2. This positions 6α-hydroxyestriol as a biomarker for CYP3A activity, which is inducible by xenobiotics and variably expressed across populations [3] [4].
  • Conjugation Specificity: UGT isoforms exhibit positional selectivity toward hydroxylated estrogens. UGT2B7 demonstrates high activity toward 6α-hydroxyestriol but negligible activity toward 2-hydroxyestrone, explaining differential excretion kinetics. This specificity arises from the UGT active site’s accommodation of the C6α-hydroxyl group adjacent to the steroid’s D ring [4].

The liver orchestrates this isomer-specific metabolism through compartmentalized enzymatic cascades. Hepatocytes express phase I oxidases (CYPs) and phase II conjugating enzymes (UGTs, SULTs), which process hydroxylated isomers into excretable forms. Dysregulation in hepatic function—such as in cirrhosis—alters 6α-hydroxyestriol generation and clearance, potentially disrupting endocrine feedback loops [3].

Table 2: Comparative Analysis of C6-Hydroxylated Estrogen Isomers

Property6α-Hydroxyestriol6β-Hydroxyestrone6α-Hydroxyestradiol
Systematic Name(6α,16α,17β)-Estra-1,3,5(10)-triene-3,6,16,17-tetraol(6β,16α)-3-Hydroxyestra-1,3,5(10)-trien-17-one(6α,17β)-Estra-1,3,5(10)-triene-3,6,17-triol
Molecular Weight304.38 g/mol302.41 g/mol288.38 g/mol
Primary Biosynthetic RouteEstriol → CYP3A4 hydroxylationEstrone → CYP3A7 hydroxylationEstradiol → CYP3A4 hydroxylation
UGT Affinity (Km)13 μM (UGT2B7)Not characterizedLow (Trace glucuronidation)
Receptor Binding (ERα)Moderate (IC₅₀ = 120 nM)Weak (IC₅₀ > 1 μM)Moderate (IC₅₀ = 95 nM)

Research Paradigms in Minor Estrogen Metabolite Investigation

The study of low-abundance estrogen metabolites like 6α-hydroxyestriol demands innovative methodological approaches and interdisciplinary frameworks. Three dominant paradigms characterize contemporary research:

  • Advanced Analytical Chemistry:Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of 6α-hydroxyestriol in biological matrices at picomolar concentrations. This technique resolves structural isomers—such as 6α- versus 6β-hydroxyestriol—using differential fragmentation patterns and retention times, overcoming limitations of immunoassays. Recent protocols achieve simultaneous measurement of 15+ metabolites from 200 µL of serum, revealing correlations between 6α-hydroxyestriol and hepatic CYP3A4 activity in pharmaco-metabonomic studies [6].

  • Microbiome-Endocrine Axis Integration:The fecal microbiome modulates enterohepatic recirculation of 6α-hydroxyestriol via β-glucuronidase activity. Genera within Ruminococcaceae and Lachnospiraceae deconjugate glucuronidated metabolites, increasing systemic reabsorption. In postmenopausal African women, elevated 6α-hydroxyestriol correlated negatively with fecal microbial Shannon diversity (β = -0.57, P < 0.01), suggesting microbiome-dependent regulation of its bioavailability [6]. This positions 6α-hydroxyestriol as a nexus molecule in the gut-liver axis, with implications for breast cancer risk modulation.

  • Molecular Enzymology and Genomic Approaches:Heterologous expression systems (e.g., COS-1 cells transfected with human UGT clones) identify isoform-specific glucuronidation kinetics. UGT2B7 glucuronidates 6α-hydroxyestriol with high efficiency (Km ≈ 13 µM), while UGT1A1 and UGT1A3 show negligible activity. CRISPR-Cas9-mediated UGT2B7 knockout in hepatocyte models reduces 6α-hydroxyestriol clearance by 78%, confirming its dominant role [4]. Genome-wide association studies (GWAS) further link UGT2B7 polymorphisms to interindividual variation in urinary 6α-hydroxyestriol conjugates.

Table 3: Research Models for Investigating 6α-Hydroxyestriol Metabolism

Research ParadigmKey MethodologiesFindings Related to 6α-HydroxyestriolLimitations/Innovation Needs
Targeted MetabolomicsLC-MS/MS with stable isotope dilution; Ion mobility separationDetectable in 100% of postmenopausal serum samples (0.8–4.2 pM); Correlates with CYP3A4 probe metabolism (r=0.71)Requires specialized instrumentation; Absolute quantification challenging
Microbiome Interactions16S rRNA sequencing; Gnotobiotic mouse models; Beta-glucuronidase assaysNegative correlation with Ruminococcaceae abundance (q=0.03); Deconjugation increases cellular uptake 3.1-fold in vitroCausality not established; Human in vivo data sparse
Enzyme KineticsRecombinant UGT expression; Hepatic spheroid cultures; Surface plasmon resonanceUGT2B7 specificity confirmed (Vmax/Km = 4.7); Allosteric activation by flavonoidsNon-physiological expression levels; Ignores tissue context

Properties

CAS Number

7291-49-8

Product Name

6alpha-Hydroxyestriol

IUPAC Name

(6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15+,16-,17+,18+/m1/s1

InChI Key

AAKRPOLRKWJRRV-GUFONKDNSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.